D-Lactose-1-13C

CAS No.:

Cat. No.: VC17903675

Molecular Formula: C12H22O11

Molecular Weight: 343.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22O11 |

|---|---|

| Molecular Weight | 343.29 g/mol |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1/i11+1 |

| Standard InChI Key | GUBGYTABKSRVRQ-AFBKEXCISA-N |

| Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Introduction

Chemical Structure and Isomeric Forms

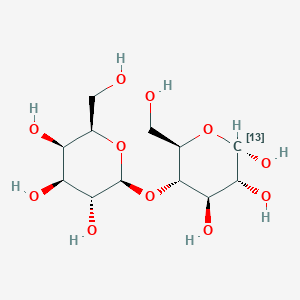

D-Lactose-¹³C exists in two primary forms: the monohydrate (C₁₂H₂₂O₁₁·H₂O) and anhydrous (C₁₂H₂₂O₁₁) variants. Both share the core structure of β-D-galactopyranosyl-(1→4)-α/β-D-glucopyranose but differ in hydration state and crystallographic properties.

Molecular Characteristics

The molecular formula of D-Lactose-1-¹³C is C₁₂H₂₂O₁₁, with a molecular weight of 343.29 g/mol . The ¹³C label is incorporated at the first carbon of the glucose subunit, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry . The IUPAC name for the monohydrate form is β-D-galacto-hexopyranosyl-(1→4)-D-gluco-hexopyranose monohydrate, while the anhydrous form is designated β-D-galacto-hexopyranosyl-(1→4)-α-D-gluco-hexopyranose .

Table 1: Comparative Properties of D-Lactose-1-¹³C Forms

| Property | Monohydrate (CID 71310254) | Anhydrous (CID 16217535) |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁ |

| Molecular Weight (g/mol) | 360.31 | 343.29 |

| Crystallization System | Monoclinic | Orthorhombic |

| Stability | Hygroscopic | Less hygroscopic |

Synthesis and Production Methods

Microbial Labeling via Stable Isotope Incorporation

A prominent method for synthesizing ¹³C-labeled lactose involves Streptomyces avermitilis cultures grown in media containing ¹³C₆-glucose. This approach, termed Stable Isotope Labeling by Carbon-13 in Bacteria Culture (SILCB), enables the production of fully ¹³C-labeled internal standards for mass spectrometry . The process yields ¹³C-lactose with >99% isotopic purity, critical for minimizing background noise in quantitative analyses .

Chemical Synthesis Routes

Chemical derivatization of lactose provides an alternative pathway. A four-step synthesis begins with acetylation of β-D-lactose using acetic anhydride, followed by bromination with HBr/acetic acid to yield 1'-bromo-2',3',6',2,3,4,6-hepta-O-acetyl-α-D-lactose . Subsequent coupling with ethylene glycol and radiofluorination produces ¹⁸F-labeled analogs, demonstrating the adaptability of lactose derivatives for positron emission tomography (PET) .

Physicochemical Properties and Crystallization Behavior

Polymorphism and Solubility

D-Lactose-1-¹³C exhibits polymorphism, crystallizing as α-lactose monohydrate or β-lactose depending on antisolvent conditions. Studies using acetone and isopropanol as antisolvents reveal that:

-

Acetone: Produces pure α-lactose monohydrate at mass flow ratios near 1:1 (lactose solution:antisolvent) .

-

Isopropanol: Favors β-lactose formation, with β-content increasing linearly with antisolvent fraction .

Table 2: Crystallization Outcomes Under Antisolvent Conditions

| Antisolvent | Lactose Concentration (g/g H₂O) | Flow Ratio (Lactose:Antisolvent) | Dominant Form | Yield (%) |

|---|---|---|---|---|

| Acetone | 0.4 | 1:1 | α-monohydrate | 98.5 |

| Isopropanol | 0.3 | 1:3 | β-lactose | 89.2 |

Thermal Stability

Differential scanning calorimetry (DSC) shows dehydration endotherms at 135–140°C for the monohydrate form, followed by decomposition above 220°C . The anhydrous form demonstrates greater thermal resilience, with melting points exceeding 250°C .

Analytical Characterization Techniques

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ¹³C-labeled internal standards achieves precision rates of 99.5–100.0% in beef matrix analyses . Characteristic fragmentation patterns include:

Nuclear Magnetic Resonance

¹³C NMR spectra confirm label specificity, with the C1 resonance of glucose appearing at δ 93.5 ppm, shifted +0.8 ppm compared to unlabeled lactose .

Applications in Research and Industry

Isotope Dilution Mass Spectrometry

D-Lactose-1-¹³C serves as an internal standard in the quantification of avermectins, reducing matrix effects in food safety assays . The SILCB-derived standards enable detection limits of 0.1 ng/g in meat products .

Radiopharmaceutical Development

Derivatives like 1'-[¹⁸F]Fluoroethyl-β-D-lactose, synthesized from ¹³C-labeled precursors, show promise in PET imaging for pancreatic cancer detection . The ¹³C label enhances synthetic yield by minimizing isotopic dilution during fluorination .

Metabolic Flux Analysis

In hyperpolarized ¹³C-MRI, lactose derivatives aid in tracking glycolytic pathways, though current clinical applications focus on ¹³C-pyruvate . Future studies may exploit lactose’s role in lactose intolerance models to quantify intestinal lactase activity .

Future Perspectives

Advancements in continuous-flow crystallization systems could optimize the production of anhydrous D-Lactose-1-¹³C for pharmaceutical formulations . Additionally, coupling SILCB with CRISPR-engineered microbial strains may enhance isotopic incorporation rates beyond 99.9% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume